N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922028‑87‑3; molecular weight 282.30 Da; InChI Key KJRNJEAGHQNDDN‑UHFFFAOYSA‑N) is a tricyclic dibenzo[b,f][1,4]oxazepine derivative bearing an N‑acetyl substituent at the 2‑position. The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry and has been exploited in multiple patent families, most notably as the core of histone deacetylase (HDAC) inhibitors and phosphodiesterase 10A (PDE10A) inhibitors.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 922028-87-3
Cat. No. B2589619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
CAS922028-87-3
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
InChIInChI=1S/C16H14N2O3/c1-10(19)17-11-7-8-14-12(9-11)16(20)18(2)13-5-3-4-6-15(13)21-14/h3-9H,1-2H3,(H,17,19)
InChIKeyKJRNJEAGHQNDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922028-87-3): Core Scaffold and Compound-Class Context


N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922028‑87‑3; molecular weight 282.30 Da; InChI Key KJRNJEAGHQNDDN‑UHFFFAOYSA‑N) is a tricyclic dibenzo[b,f][1,4]oxazepine derivative bearing an N‑acetyl substituent at the 2‑position . The dibenzoxazepine scaffold is a privileged structure in medicinal chemistry and has been exploited in multiple patent families, most notably as the core of histone deacetylase (HDAC) inhibitors and phosphodiesterase 10A (PDE10A) inhibitors [1]. Compounds within this class have demonstrated antiproliferative activity against human cancer cell lines, with IC₅₀ values in the low‑micromolar range reported for closely related analogs . The acetamide side‑chain and the N‑methyl‑11‑oxo substitution pattern distinguish CAS 922028‑87‑3 from the larger pool of dibenzoxazepine derivatives, but published quantitative pharmacological data specific to this compound are extremely scarce.

Why Substituting N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide with Another Dibenzoxazepine Is Scientifically Unjustified


The dibenzoxazepine chemotype encompasses a broad range of substitution patterns—N‑methyl vs. N‑ethyl at the 10‑position, acetamide vs. benzamide vs. sulfonamide at the 2‑position, and the presence or absence of additional halogens or methoxy groups on the aryl rings—each of which profoundly alters target selectivity and potency [1]. For example, the closely related 8,10‑dimethyl analog differs from CAS 922028‑87‑3 by a single methyl group, yet no published head‑to‑head data exist to justify interchangeability . Even within the same patent family, subtle structural modifications have been shown to shift the activity profile from HDAC inhibition to PDE10A or kinase engagement, meaning that a generic “dibenzoxazepine” substitution carries a high risk of invalidating an experimental model [2]. Without compound‑specific selectivity or pharmacokinetic data, any assumption of functional equivalence is scientifically unsupported.

Quantitative Differentiation Evidence for N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide (CAS 922028‑87‑3) vs. Closest Analogs


Molecular-Weight-Guided Differentiation from 8,10-Dimethyl Dibenzoxazepine Acetamide

CAS 922028‑87‑3 (exact mass 282.30 Da) carries a single N‑methyl group at the 10‑position, whereas the closest commercially available acetamide analog, N‑(8,10‑dimethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)acetamide, possesses an additional methyl substituent at the 8‑position, increasing its mass to 296.32 Da . This 14 Da mass difference corresponds to a steric and electronic perturbation on the benzo‑ring that can alter ligand‑receptor shape complementarity. Although no direct biochemical comparison has been published, the difference in substitution pattern provides a rational basis for selecting the 10‑monomethyl scaffold when minimal steric bulk on the fused benzene ring is desired for initial SAR exploration [1].

Medicinal Chemistry Scaffold Optimization Structure-Activity Relationship

Antiproliferative Activity of a Close 2‑Arylacetamide Analog Provides a Class‑Level Potency Baseline

A structurally proximate analog, 2‑(3,4‑dimethoxyphenyl)‑N‑(10‑methyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)acetamide, which retains the identical 10‑methyl‑11‑oxo‑dibenzoxazepine core but replaces the N‑acetyl group with a 2‑(3,4‑dimethoxyphenyl)acetamide side‑chain, has been tested in antiproliferative assays against human cancer cell lines and yielded IC₅₀ values of 5.33 µM (A549 lung adenocarcinoma) and 19.7 µM (HCT116 colorectal carcinoma) . While CAS 922028‑87‑3 has not itself been profiled in these assays, the data establish that the dibenzoxazepine‑acetamide scaffold is capable of sub‑20 µM cellular activity. Researchers procuring CAS 922028‑87‑3 as a synthetic intermediate or initial screening hit can use these figures as a provisional benchmark for expected potency in oncology programs, pending dedicated profiling [1].

Cancer Biology Cytotoxicity Screening Antiproliferative Agents

HDAC Inhibitory Potential Inferred from the Dibenzo[B,F][1,4]Oxazepin‑11‑yl‑N‑Hydroxybenzamide Patent Family

U.S. Patent Application US 2014/0011988 A1 explicitly claims dibenzo[b,f][1,4]oxazepin‑11‑yl‑N‑hydroxybenzamides as HDAC inhibitors, with representative examples showing HDAC1 IC₅₀ values in the sub‑micromolar range [1]. Although CAS 922028‑87‑3 is not an N‑hydroxybenzamide, its dibenzoxazepine core is identical to the scaffold described in the patent, and the N‑acetyl substituent may be viewed as a truncated mimic of the hydroxamic acid zinc‑binding group. The closest commercially catalogued HDAC‑annotated analog, 2‑(4‑chlorophenyl)‑N‑(8,10‑dimethyl‑11‑oxo‑10,11‑dihydrodibenzo[b,f][1,4]oxazepin‑2‑yl)acetamide, has been referenced as an “HDAC Inhibitor Research Compound” . This patent‑anchored evidence positions CAS 922028‑87‑3 as a potential starting point for designing HDAC‑targeted probes with a simplified, non‑hydroxamate zinc‑binding motif.

Epigenetics HDAC Inhibition Cancer Therapeutics

Recommended Application Scenarios for Procuring N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide


Early-Stage HDAC Inhibitor Lead Generation Using a Non-Hydroxamate Scaffold

Leveraging the patent‑established HDAC inhibitory activity of the dibenzoxazepine core [1], CAS 922028‑87‑3 can serve as a fragment‑sized starting point for designing non‑hydroxamate HDAC ligands. Its N‑acetyl group provides a neutral, low‑molecular‑weight zinc‑binding motif that may offer improved pharmacokinetic properties over the canonical hydroxamic acid, making it suitable for fragment‑based screening or targeted library synthesis in epigenetic drug discovery programs.

Structure–Activity Relationship (SAR) Expansion Around the Dibenzoxazepine Acetamide Chemotype

With a clean 10‑monomethyl substitution pattern and no additional aryl‑ring substituents, CAS 922028‑87‑3 provides a minimal‑complexity baseline for SAR studies. Chemists can systematically introduce substituents at the 8‑position, vary the N‑acetyl chain, or replace the acetamide with bioisosteres, using the 10‑methyl‑11‑oxo scaffold as a constant reference point . This approach minimizes confounding steric effects and facilitates clear interpretation of activity shifts.

Oncology Screening Libraries for Antiproliferative Profiling

Class‑level cytotoxicity data from a closely related 2‑arylacetamide analog demonstrate antiproliferative activity in A549 and HCT116 cell lines with IC₅₀ values of 5.33 µM and 19.7 µM, respectively . Incorporating CAS 922028‑87‑3 into a medium‑throughput oncology screening deck allows research groups to benchmark its intrinsic potency against the same panel and identify potential cancer indications for further optimization, particularly in lung and colorectal adenocarcinoma models.

Synthetic Intermediate for Late‑Stage Functionalization

The presence of a reactive acetamide handle and an unsubstituted 8‑position makes CAS 922028‑87‑3 a valuable intermediate for late‑stage diversification via amide coupling, N‑alkylation, or palladium‑catalyzed cross‑coupling [2]. Contract research organizations and medicinal chemistry labs can procure this compound as a building block to rapidly generate focused libraries of dibenzoxazepine derivatives for multi‑target screening campaigns.

Quote Request

Request a Quote for N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.